molecular formula C7H10O4 B14042232 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

Cat. No.: B14042232
M. Wt: 158.15 g/mol
InChI Key: FPGQQCQCZAQBBJ-UHNVWZDZSA-N
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Description

2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is a cyclopropane derivative with a methoxycarbonyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes may include:

    Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropyl ring.

    Esterification: Introducing the methoxycarbonyl group through esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of robust catalysts.

Chemical Reactions Analysis

Types of Reactions

2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the methoxycarbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the cyclopropyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Metabolic pathways, signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: Lacks the methoxycarbonyl group.

    Methoxycarbonylcyclopropane: Lacks the acetic acid moiety.

Uniqueness

2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is unique due to the combination of the cyclopropyl ring and the methoxycarbonyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-[(1R,2S)-2-methoxycarbonylcyclopropyl]acetic acid

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1

InChI Key

FPGQQCQCZAQBBJ-UHNVWZDZSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]1CC(=O)O

Canonical SMILES

COC(=O)C1CC1CC(=O)O

Origin of Product

United States

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